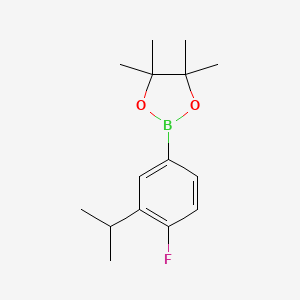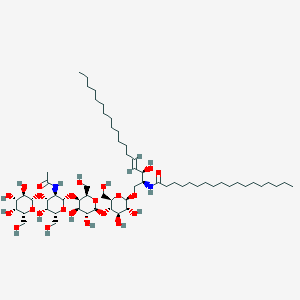
Glybenclamide Potassium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glybenclamide Potassium Salt is a derivative of glybenclamide, a second-generation sulfonylurea compound primarily used as an oral hypoglycemic agent. Glybenclamide is known for its ability to stimulate insulin secretion from pancreatic beta cells, making it a valuable treatment for type 2 diabetes mellitus . The potassium salt form of glybenclamide enhances its solubility and stability, making it more effective in pharmaceutical formulations .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Glybenclamide Potassium Salt involves the crystallization of glybenclamide with potassium ions under controlled conditions. The process typically includes dissolving glybenclamide in a suitable solvent, such as methanol or ethanol, followed by the addition of a potassium salt, such as potassium hydroxide or potassium chloride. The mixture is then subjected to crystallization by slow evaporation or cooling .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar principles. Large-scale reactors and crystallizers are employed to ensure consistent quality and yield. The process may involve additional purification steps, such as recrystallization or filtration, to obtain the desired polymorphic form of the salt .
Chemical Reactions Analysis
Types of Reactions: Glybenclamide Potassium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert glybenclamide derivatives into their corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the sulfonylurea moiety, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various glybenclamide derivatives with modified sulfonylurea groups.
Scientific Research Applications
Glybenclamide Potassium Salt has a wide range of scientific research applications:
Mechanism of Action
Glybenclamide Potassium Salt exerts its effects by inhibiting ATP-sensitive potassium channels (K_ATP channels) in pancreatic beta cells. This inhibition leads to cell membrane depolarization, opening voltage-dependent calcium channels, and resulting in increased intracellular calcium levels. The elevated calcium levels trigger the exocytosis of insulin-containing granules, thereby increasing insulin secretion . Additionally, glybenclamide has been shown to act on microvessels to reduce edema formation and secondary hemorrhage in the central nervous system .
Comparison with Similar Compounds
Glybenclamide Sodium Salt: Similar in function but differs in solubility and stability properties.
Glybenclamide Ammonium Salt: Another derivative with distinct polymorphic forms and solubility characteristics.
Other Sulfonylureas: Compounds such as glimepiride and glipizide share similar mechanisms of action but differ in pharmacokinetic profiles and side effects.
Uniqueness of Glybenclamide Potassium Salt: this compound stands out due to its enhanced solubility and stability compared to other salts of glybenclamide. This makes it particularly suitable for pharmaceutical formulations, ensuring better bioavailability and therapeutic efficacy .
Properties
IUPAC Name |
potassium;5-chloro-N-[2-[4-(cyclohexylcarbamoylsulfamoyl)phenyl]ethyl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28ClN3O5S.K/c1-32-21-12-9-17(24)15-20(21)22(28)25-14-13-16-7-10-19(11-8-16)33(30,31)27-23(29)26-18-5-3-2-4-6-18;/h7-12,15,18H,2-6,13-14H2,1H3,(H,25,28)(H2,26,27,29);/q;+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAJMFLAYIQKSQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCCC3.[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClKN3O5S+ |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2,5-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]hex-4-enoate](/img/structure/B8055866.png)
![sodium;[(2S,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate](/img/structure/B8055872.png)
![benzyl N-[2-[6-[(4-fluorophenyl)methylcarbamoyl]-5-hydroxy-4-oxo-1H-pyrimidin-2-yl]propan-2-yl]carbamate](/img/structure/B8055877.png)
![disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-3H-purin-9-yl)oxolan-2-yl]methyl phosphate;heptahydrate](/img/structure/B8055884.png)

![Sodium ((1,4-phenylenebis(methanylylidene))bis(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl-3-ylidene))dimethanesulfonate](/img/structure/B8055891.png)

![sodium;(4aR,6R,7R,7aS)-6-[6-amino-8-(4-chlorophenyl)sulfanylpurin-9-yl]-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol](/img/structure/B8055909.png)
![D-Glucose, 2-deoxy-2-[[(methylnitrosoamino)carbonyl]amino]-](/img/structure/B8055912.png)

![sodium;(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B8055934.png)
![(5S)-5-[(1R)-1-(1H-indol-3-yl)ethyl]-2-(methylamino)-1,3-oxazol-4-one](/img/structure/B8055942.png)

